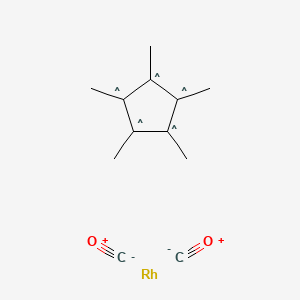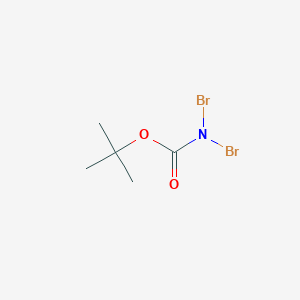
Carbonochloridic acid 2,3-dimethylphenyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% (C2MPE) is an organic compound composed of a carbonyl group attached to a chlorine atom, a methyl group, and a phenyl group. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. In addition, Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has been used as a catalyst in the synthesis of polymers and as a reactant in organic synthesis.
Mechanism of Action
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% is a reagent which acts as a proton-transfer agent, allowing for the transfer of protons from one molecule to another. This allows for the formation of new bonds between molecules, allowing for the synthesis of new compounds. In addition, Carbonochloridic acid 2,3-dimethylphenyl ester, 97% can also act as a Lewis acid, allowing for the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. In addition, it is a versatile reagent which can be used in a variety of synthetic reactions. However, it is not suitable for use in reactions which require high temperatures or pressures, and it is not suitable for use in reactions which require a high degree of selectivity or specificity.
Future Directions
The future of Carbonochloridic acid 2,3-dimethylphenyl ester, 97% is bright, as it has a variety of potential applications in the synthesis of organic compounds. It could be used as a catalyst in the synthesis of polymers, or as a reactant in the synthesis of heterocyclic compounds. In addition, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.
Synthesis Methods
Carbonochloridic acid 2,3-dimethylphenyl ester, 97% is synthesized by reacting chloroacetic acid with dimethyl phenyl amine in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between 70-100°C. The reaction is typically complete within 1-2 hours, and the product can be isolated by filtration and washed with a suitable solvent.
properties
IUPAC Name |
(2,3-dimethylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSARZOABTYDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)
![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)










